molecular formula C16H15N5O B2926708 2-phenyl-N-(2-phenylethyl)-2H-1,2,3,4-tetrazole-5-carboxamide CAS No. 1396794-88-9

2-phenyl-N-(2-phenylethyl)-2H-1,2,3,4-tetrazole-5-carboxamide

Cat. No.: B2926708
CAS No.: 1396794-88-9
M. Wt: 293.33
InChI Key: MDWCKUAJEGANNN-UHFFFAOYSA-N
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Description

2-phenyl-N-(2-phenylethyl)-2H-1,2,3,4-tetrazole-5-carboxamide is a heterocyclic compound that contains a tetrazole ring

Scientific Research Applications

2-phenyl-N-(2-phenylethyl)-2H-1,2,3,4-tetrazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: The compound can be used in the production of advanced materials and as a precursor for other chemical compounds.

Safety and Hazards

Tetrazoles are known to decompose and emit toxic nitrogen fumes when heated . They burst vigorously when exposed to shock, fire, and heat on friction . They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .

Future Directions

The future directions for “N-phenethyl-2-phenyl-2H-tetrazole-5-carboxamide” and similar compounds could involve further exploration of their medicinal and pharmaceutical applications. As new classes of angiotensin-II receptor antagonists, these compounds could potentially be used in the treatment of hypertension .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(2-phenylethyl)-2H-1,2,3,4-tetrazole-5-carboxamide typically involves the reaction of 2-phenylethylamine with phenyl isothiocyanate to form an intermediate, which is then cyclized to produce the tetrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(2-phenylethyl)-2H-1,2,3,4-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The tetrazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted tetrazole derivatives.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(2-phenylethyl)-2H-1,2,3,4-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-N-(2-phenylethyl)-2H-1,2,3,4-tetrazole-5-carboxamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

2-phenyl-N-(2-phenylethyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c22-16(17-12-11-13-7-3-1-4-8-13)15-18-20-21(19-15)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWCKUAJEGANNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=NN(N=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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